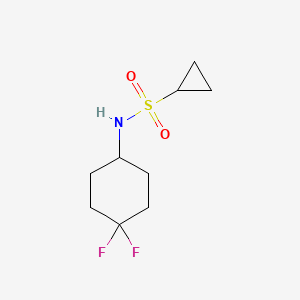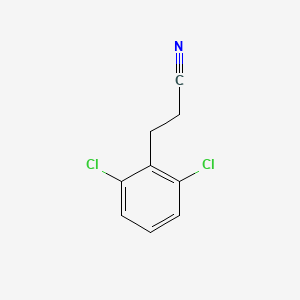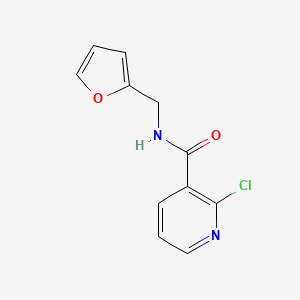
4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide compounds like 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide involves nucleophilic aromatic substitution reactions, utilizing sulfonyl chlorides and amines as starting materials. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar approach could be employed for the target compound (Sarojini et al., 2012). Microwave-assisted synthesis is another method that can facilitate the rapid generation of sulfonamide compounds, enhancing the efficiency and yield of the synthesis process (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized using various spectroscopic and crystallographic techniques. The X-ray diffraction (XRD) study of a similar compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, reveals a triclinic system, highlighting the importance of crystalline structure in determining the molecular geometry and stability of these compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including ligand-coupling reactions and intramolecular nucleophilic and electrophilic attacks. These reactions are critical for further functionalization of the sulfonamide core and the development of complex molecules with desired properties (Baker et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, crystallinity, and thermal stability, are influenced by the incorporation of naphthylene units. Polymers containing naphthylene units exhibit outstanding thermal stability and improved solubility in organic solvents, making them suitable for high-performance applications (Wen et al., 2015).
科学的研究の応用
Anticancer Activity
A study reported the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide. These compounds displayed potent cytotoxic activity against several human cancer cell lines (A549, HeLa, and MCF-7), indicating their potential as anticancer agents. The mechanism of action was explored in MCF-7 cells, where it was found to induce apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Polymer Science and Engineering
Research into novel poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units, synthesized from monomers related to the target compound, revealed outstanding thermal stability and improved solubility in common organic solvents. These polymers exhibited high glass transition temperatures and excellent mechanical properties, making them suitable for advanced material applications (Wen et al., 2015).
Fuel Cell Technology
Studies on sulfonated polyimides prepared from monomers structurally similar to 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide showed promising applications as polyelectrolytes for fuel cells. These materials demonstrated high proton conductivity and good water stability, essential characteristics for efficient fuel cell membranes (Fang et al., 2002).
Material Chemistry
The synthesis of sulfonated aromatic copolyimides based on naphthalene dianhydride and related derivatives indicated their potential use in proton-exchange-membrane fuel cells. These copolymers exhibited excellent physical properties, including thermal behavior, stability, and ion exchange capacity, highlighting their applicability in energy conversion devices (Rabiee et al., 2008).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHPNDHNRHCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)


![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)
